2-amino-6-(Trifluoromethyl)nicotinic acid
Overview
Description
2-Amino-6-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry. The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals because of its ability to modulate biological activity and increase metabolic stability .
Synthesis Analysis
The synthesis of related trifluoromethyl nicotinic acid derivatives has been explored in several studies. A practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, which shares a similar structure to 2-amino-6-(trifluoromethyl)nicotinic acid, involves the lithiation of 2-(trifluoromethyl)pyridine. This is followed by a CO2 quench to introduce the carboxyl group, and subsequent steps to introduce the amino group, yielding the final product in a 50% overall yield . Although the exact synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid is not detailed, the methodologies applied for the 4-amino derivative could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives can be complex, with the potential for various hydrogen bonding interactions. For instance, a study on a related compound, [(nicotinic acid)2H]+I−, demonstrated the presence of hydrogen bonds forming two-dimensional layers in the crystal structure . While this study does not directly describe 2-amino-6-(trifluoromethyl)nicotinic acid, it provides insight into the types of molecular interactions that could be expected in similar compounds.
Chemical Reactions Analysis
Nicotinic acid derivatives are versatile in chemical reactions due to their reactive sites, such as the carboxyl group and the pyridine nitrogen. The presence of the trifluoromethyl group can influence the reactivity and the types of reactions these compounds can undergo. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors involves the formation of the pyridine ring, which is a key step in the production of certain pharmaceuticals . This suggests that 2-amino-6-(trifluoromethyl)nicotinic acid could also be involved in similar synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-(trifluoromethyl)nicotinic acid would be influenced by the presence of both the amino and trifluoromethyl groups. These substituents can affect the compound's acidity, solubility, and stability. The trifluoromethyl group, in particular, is known for increasing the lipophilicity and metabolic stability of compounds, which could make 2-amino-6-(trifluoromethyl)nicotinic acid an interesting candidate for further study in drug development . However, specific physical and chemical properties for this compound are not provided in the papers and would require further investigation.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid : A practical synthesis method for 4-amino-2-(trifluoromethyl)nicotinic acid was developed using 2-(trifluoromethyl)pyridine. This compound serves as an important intermediate in various chemical syntheses (Li et al., 2010).
Novel Synthesis Routes for Derivatives : Innovative synthesis routes for 2-trifluoromethyl-nicotinic acid derivatives have been established. These derivatives are crucial for the production of COMT inhibitors, showing the compound's relevance in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).
Pharmacological Aspects
Role in Lipid Metabolism : Nicotinic acid, closely related to 2-amino-6-(trifluoromethyl)nicotinic acid, plays a role in decreasing lipolysis and influencing lipid metabolism. The anti-lipolytic effect of nicotinic acid involves inhibition of cyclic adenosine monophosphate in adipose tissue (Tunaru et al., 2003).
Antibacterial Activity : A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, demonstrated promising antibacterial activity against various bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Safety And Hazards
The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .
properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAHVTPLUOJADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470607 | |
Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(Trifluoromethyl)nicotinic acid | |
CAS RN |
890302-02-0 | |
Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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